Midomafetamine, chemically known as N-methyl-d3-3,4-methylenedioxymethamphetamine, is a synthetic compound derived from the amphetamine family. It is structurally related to 3,4-methylenedioxymethamphetamine, commonly known as MDMA or ecstasy. This compound exhibits both stimulant and empathogenic properties, making it of interest in both recreational and therapeutic contexts. Midomafetamine has been explored for its potential in treating post-traumatic stress disorder and other psychological conditions when combined with psychotherapy .
Midomafetamine is classified as a psychoactive substance and falls under the category of empathogens. It acts primarily on the central nervous system by influencing neurotransmitter release, particularly serotonin, dopamine, and norepinephrine. The compound is often synthesized in laboratory settings due to its complex structure and the need for purity in therapeutic applications .
The synthesis of Midomafetamine typically involves several key steps:
Purification techniques such as vacuum distillation and crystallization are employed to obtain high-purity Midomafetamine suitable for research and clinical use.
Midomafetamine has a molecular formula of with a molar mass of approximately 193.242 g/mol. The compound's structure features a methylenedioxy group attached to a phenyl ring, characteristic of its class.
Midomafetamine undergoes various chemical reactions, primarily concerning its metabolism:
Midomafetamine exerts its effects primarily through the modulation of neurotransmitter systems:
This mechanism contributes to the empathogenic effects associated with Midomafetamine.
These properties are critical for understanding how Midomafetamine behaves in biological systems and during synthesis .
Midomafetamine has garnered attention for its potential therapeutic applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4